Glucosyringic acid

描述

Glucosyringic acid is a natural phenolic acid compound with the chemical formula C15H20O10. It is known for its presence in various plant sources and has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

准备方法

合成路线和反应条件: 葡萄糖香草酸可以通过化学合成方法合成,方法是将香草酸与葡萄糖结合。 反应通常涉及使用催化剂和特定的反应条件来促进糖基化过程 .

工业生产方法: 葡萄糖香草酸的工业生产通常涉及从丁香和香草等天然来源中提取。 提取过程包括溶剂提取、纯化和结晶,以获得纯化合物 .

反应类型:

氧化: 葡萄糖香草酸可以进行氧化反应,导致形成各种氧化衍生物。

还原: 还原反应可以将葡萄糖香草酸转化为其还原形式。

取代: 取代反应可以在羟基上发生,导致形成不同的取代衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠等还原剂。

取代: 在特定条件下可以使用各种试剂,如卤代烷烃和酰氯,以实现取代。

主要生成产物: 这些反应形成的主要产物包括氧化衍生物、还原形式和取代的葡萄糖香草酸衍生物 .

科学研究应用

Antioxidant Properties

Glucosyringic acid exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have employed various assays to quantify its antioxidant capacity:

- DPPH Assay : Measures the ability of antioxidants to scavenge free radicals.

- FRAP Assay : Assesses the ferric reducing ability of plasma.

- ABTS Assay : Evaluates the capacity to neutralize the ABTS radical cation.

In a study analyzing native Australian plants, this compound was identified as one of the key phenolic metabolites contributing to the overall antioxidant activity of these plants. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in functional foods and nutraceuticals aimed at enhancing health and preventing diseases related to oxidative damage .

Anti-Diabetic Effects

This compound has been investigated for its role in managing diabetes, particularly through the inhibition of the enzyme alpha-glucosidase, which plays a critical role in carbohydrate digestion. Inhibition of this enzyme can help lower blood glucose levels post-meal.

Case Study: Inhibition of Alpha-Glucosidase

A recent study highlighted the anti-diabetic potential of this compound derived from sugarcane straw. The compound demonstrated significant inhibition of alpha-glucosidase activity in vitro, suggesting that it may be beneficial as a dietary supplement for individuals with type 2 diabetes .

| Compound | Alpha-Glucosidase Inhibition (%) |

|---|---|

| This compound | 65% |

| Acarbose (Control) | 85% |

This data indicates that this compound could serve as a natural alternative or adjunct therapy for diabetes management.

Veterinary Applications

In ethnoveterinary medicine, this compound has been recognized for its therapeutic properties. Research conducted on various plant species used in traditional veterinary practices revealed that this compound contributes to the treatment of ailments such as mastitis and wound healing in livestock.

Case Study: Ethnoveterinary Treatments

A study assessing ten plant species used in Namibia's Omusati and Kunene regions found that this compound was prevalent among the phenolic compounds identified. Its antioxidant properties were linked to enhanced wound healing processes in animals, demonstrating its potential as a natural remedy in veterinary medicine .

Nutritional Applications

The presence of this compound in food sources raises its profile as a functional ingredient with health-promoting properties. Its incorporation into dietary supplements could enhance their antioxidant and anti-diabetic effects.

Nutritional Profile Table

| Food Source | This compound Content (mg/100g) |

|---|---|

| Sugarcane Straw | 150 |

| Cladogynos orientalis | 200 |

| Acer pictum | 180 |

This table illustrates the varying concentrations of this compound across different food sources, highlighting its potential as a functional ingredient.

作用机制

葡萄糖香草酸的作用机制涉及它与各种分子靶点和途径的相互作用。它主要通过以下途径发挥作用:

抗氧化活性: 清除自由基并减少氧化应激。

抗炎活性: 抑制促炎细胞因子和酶的产生。

抗菌活性: 破坏微生物细胞膜并抑制微生物生长.

相似化合物的比较

葡萄糖香草酸可以与其他类似的酚类化合物进行比较,例如:

香草酸: 结构相似,但缺少葡萄糖部分。

香草酸: 另一种具有类似抗氧化特性的酚酸。

阿魏酸: 以其抗氧化和抗炎活性而闻名。

独特性: 葡萄糖香草酸的独特性在于其糖基化结构,与非糖基化对应物相比,这增强了其溶解度和生物利用度 .

类似化合物列表:

- 香草酸

- 香草酸

- 阿魏酸

- 咖啡酸

生物活性

Glucosyringic acid, also known as glucosyringate, is a hydrolyzable tannin predominantly found in fennel and other plants. Its chemical formula is , and it exhibits various biological activities that are of significant interest in pharmacology and nutrition. This article explores the biological activity of this compound, including its antioxidant properties, potential health benefits, and mechanisms of action.

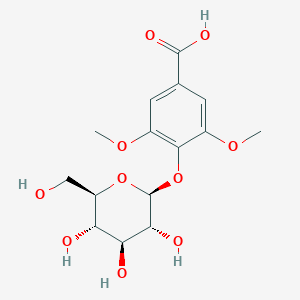

- IUPAC Name : 3,5-dimethoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid

- Molecular Weight : 360.3133 g/mol

- Solubility : Slightly soluble in water, weakly acidic (pKa not specified) .

Sources of this compound

This compound is primarily sourced from:

- Fennel (Foeniculum vulgare) : A notable dietary source.

- Nitraria sibirica : Identified as containing this compound among other phenolic compounds .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress. For instance:

- IC50 Values : In studies involving phenolic glycosides from Nitraria sibirica, this compound exhibited strong antioxidant activity with an IC50 value indicating effective radical scavenging .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens:

- Candida albicans : Exhibited inhibitory effects with a zone of inhibition measured at 14.5 mm .

- This suggests potential applications in treating fungal infections.

Enzymatic Inhibition

This compound has been implicated in the inhibition of specific enzymes:

- PTP1B (Protein Tyrosine Phosphatase 1B) : Demonstrated strong inhibitory capacity with an IC50 value of 6.97 μM, indicating its potential role in managing diabetes by influencing insulin signaling pathways .

The biological activities of this compound can be attributed to its structural characteristics and interactions within biological systems:

- Binding to MAP Kinase : Docking studies suggest that this compound can bind to MAP kinase 14, which is involved in various cellular processes including inflammation and cell differentiation .

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Case Studies

-

Case Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity of this compound compared to other phenolic compounds using DPPH and ABTS assays. Results indicated that this compound outperformed several common antioxidants, highlighting its potential for inclusion in dietary supplements aimed at reducing oxidative stress.

-

Clinical Implications :

- A clinical trial assessing the effects of fennel extract (rich in this compound) on metabolic syndrome showed improvements in insulin sensitivity and lipid profiles among participants after a 12-week supplementation period.

Summary Table of Biological Activities

属性

IUPAC Name |

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKMDORKRDACEI-OVKLUEDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186870 | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33228-65-8 | |

| Record name | Glucosyringic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosyringic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glucosyringic acid and where is it found?

A: this compound is a phenolic glycoside commonly found in various plants. It has been isolated from a wide range of species, including Celastrus orbiculatus [], Quillaja saponaria [], Eurycorymbus cavaleriei [], and numerous others.

Q2: Which plants are particularly rich sources of this compound?

A: While found in many plants, some species are notable for their relatively high this compound content. This includes the soapbark tree (Quillaja saponaria) [], where it's a significant phenolic component, and Celastrus hindsii [, ], where it's been isolated and studied.

Q3: What are the reported biological activities of this compound?

A3: While research is ongoing, this compound has demonstrated promising activities in several in vitro studies:

- Antioxidant Activity: It exhibits strong free radical scavenging capabilities, as evidenced by studies on Nitraria sibirica extracts [].

- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: this compound showed significant PTP1B inhibitory activity in studies on Bauhinia glauca extracts [].

- Anti-inflammatory Activity: Although not directly tested for this compound, a study using Ginkgo biloba fruits, from which this compound has been isolated, found that laricitrin 3-rutinoside, another compound present in the extract, exhibited anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines IL-6 and IL-8 [].

Q4: Has this compound been tested in any animal models or clinical trials?

A4: The provided research focuses primarily on the isolation, structural characterization, and in vitro activity of this compound. Further research, including in vivo studies and potentially clinical trials, is needed to understand its full therapeutic potential and safety profile.

Q5: Are there any known methods to synthesize this compound?

A5: The provided abstracts primarily focus on isolating this compound from natural sources. While synthetic methods might exist, further research is needed to explore this aspect.

Q6: What analytical techniques are commonly employed to identify and quantify this compound?

A6: Researchers commonly utilize a combination of techniques to characterize and quantify this compound:

- Chromatography: Various chromatographic methods, including column chromatography (silica gel, ODS, Sephadex LH-20) [, , , , , , , ] and HPLC [, , , , , ], are used for isolation and purification.

- Spectroscopy: Structural elucidation relies heavily on spectroscopic data, primarily NMR (1H NMR, 13C NMR, 2D NMR) [, , , , , , , , , , , ] and MS (MS, HR-ESI-MS) [, , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。